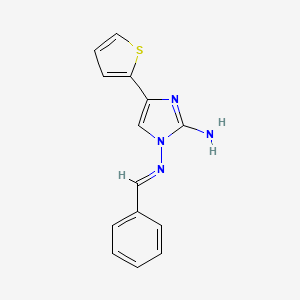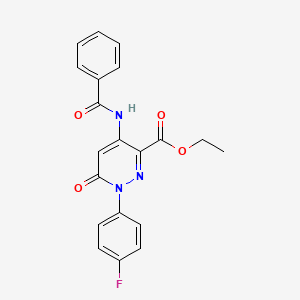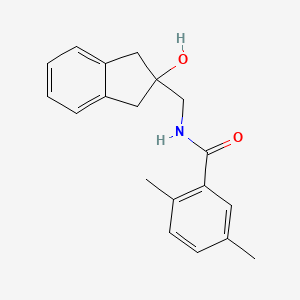![molecular formula C21H17F3N2O2S2 B2501790 1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-22-8](/img/structure/B2501790.png)
1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Antihyperglycemic Activity
The first paper discusses the synthesis of a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, which were evaluated for their antihyperglycemic activity in diabetic mouse models. The study found that naphthalene groups were superior in eliciting antihyperglycemic activity compared to other groups, with the 5-sulfonyl-2,4-thiazolidinedione moiety attached to the 2-naphthalene position showing optimum activity. The most potent compound in this series was found to be equipotent to ciglitazone, a known agent for antihyperglycemic activity .
Aldosterone Synthase Inhibition
The second paper presents the synthesis and evaluation of 1-Phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols as potent and selective aldosterone synthase inhibitors. The study explored the effects of substituents on the phenylsulfinyl moiety and the substitution pattern on the naphthalene core. The most potent compound exhibited significant selectivity towards CYP11B1 and showed no inhibition of other steroidogenic enzymes, making it a promising candidate for treating cardiovascular diseases associated with elevated plasma aldosterone levels .
Cytotoxicity and Molecular Docking
The third paper details the synthesis of novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazole derivatives and their cytotoxicity against various cancer cell lines. The study included pharmacokinetic property investigation and molecular docking studies to determine the potential of these compounds as inhibitors for the EGFR protein structure. Several compounds showed higher docking scores than an established EGFR inhibitor, indicating their potential as effective inhibitors .
Biheterocyclic Phosphonic Amino Esters
In the fourth paper, the synthesis of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate is described. The compound was synthesized with high yield and regioselectivity using a copper-catalyzed alkyne–azide cycloaddition reaction. The structure of the new compound was fully characterized, contributing to the field of biheterocyclic phosphonic amino esters .
σ(1) Receptor Antagonists
The fifth paper reports on the synthesis and biological evaluation of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists. The study identified the importance of pyrazole substituents and the necessity of a basic amine for activity. The most selective compound, S1RA (E-52862), showed high activity in neurogenic pain models and was selected as a clinical candidate due to its promising pharmacological profile .
Aplicaciones Científicas De Investigación
Anticancer Properties
Several studies have synthesized and evaluated naphthalene-based compounds for their anticancer activity. For instance, compounds incorporating naphthalene and benzimidazole moieties have been synthesized and assessed for their in vitro anticancer activity against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms that involve interaction with DNA or inhibition of specific proteins associated with cancer progression (Salahuddin et al., 2014; B. Choodamani et al., 2021).
Antimicrobial and Antibacterial Effects
Compounds derived from naphthalene have been investigated for their antimicrobial and antibacterial properties. Novel structures containing naphthalene and benzimidazole have shown potent and selective activities against specific pathogens like Helicobacter pylori, demonstrating potential as novel antimicrobial agents with specific targeting capabilities (D. Carcanague et al., 2002).
Antihyperglycemic Activity
Research into naphthalene sulfanyl derivatives has explored their potential in treating non-insulin-dependent diabetes mellitus (NIDDM) through antihyperglycemic activity. Such studies indicate the utility of these compounds in developing new treatments for diabetes, highlighting their potential to modulate glucose levels effectively (A. Zask et al., 1990).
Molecular Docking and Computational Studies
The application of naphthalene-based compounds extends into computational chemistry, where molecular docking and computational studies assess their binding affinities and interactions with biological targets. These studies help predict the biological activity and therapeutic potential of these compounds, guiding further experimental investigations (A. Ekennia et al., 2018).
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2S2/c22-21(23,24)18-7-3-4-15(12-18)14-29-20-25-10-11-26(20)30(27,28)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIYEAZFGXLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-benzo[d]imidazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2501709.png)


![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2501714.png)

amine](/img/structure/B2501719.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2501722.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2501725.png)
![2-(2-methylphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2501727.png)
![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)
![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)